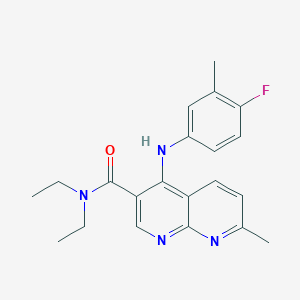![molecular formula C16H18N4O2 B2733966 2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097872-41-6](/img/structure/B2733966.png)
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
Pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. Microwave irradiative cyclocondensation techniques have been utilized to create pyrimidine-linked pyrazole heterocyclics, which showed promising results against Pseudococcidae insects and selected microorganisms, highlighting their potential in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
Advanced Material Science
Research into verdazyl radicals bearing pyridine or pyrimidine substituents has led to the discovery of new families of chelating spin-bearing ligands. These compounds, characterized by their stable radical states and wide electrochemical windows, offer potential in the development of advanced materials for electronic and spintronic applications (Barr et al., 1999).
Nonlinear Optics (NLO) and Pharmaceuticals
Pyrimidine rings, integral to DNA and RNA, have significant implications in medicine and nonlinear optics. Studies involving thiopyrimidine derivatives have showcased these compounds' potential in creating pharmaceuticals with specific biological activities and materials with considerable NLO character, suitable for optoelectronic applications (Hussain et al., 2020).
Antioxidant Properties
Research into 6-substituted-2,4-dimethyl-3-pyridinols has revealed a novel class of chain-breaking antioxidants. These compounds demonstrate significant potential in mitigating oxidative stress, a key factor in various chronic diseases and aging, through their reactivity toward chain-carrying peroxyl radicals (Wijtmans et al., 2004).
Catalysis and Chemical Synthesis
Pyridodipyrimidines have been identified as efficient NAD(P)+ model catalysts, facilitating the autorecycling oxidation of alcohols to carbonyl compounds. This discovery paves the way for more sustainable and eco-friendly chemical synthesis processes, emphasizing the role of pyrimidine derivatives in catalysis (Yoneda et al., 1981).
Polymer Science
The synthesis of novel polyimides containing pyridine moieties has been reported, offering materials with outstanding mechanical properties, thermal stability, and low dielectric constants. Such polyimides are crucial for the electronics industry, particularly in developing high-performance insulating materials (Wang et al., 2006).
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-15(19-12(2)18-11)22-14-5-8-20(10-14)16(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGWGNNCXMKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)
![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)
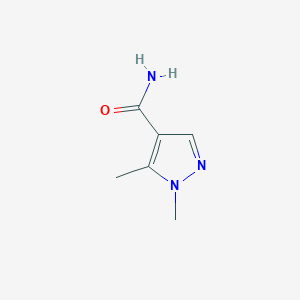
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
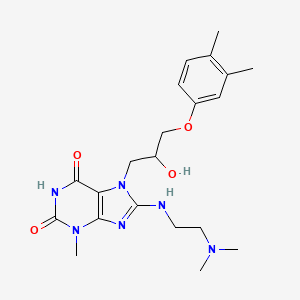
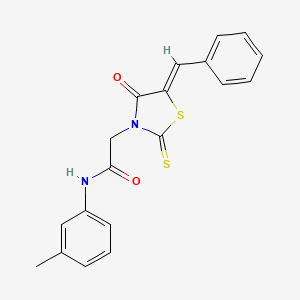
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
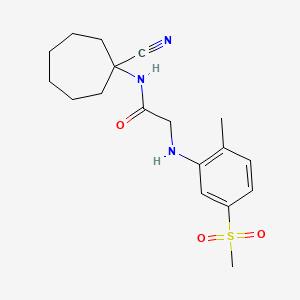
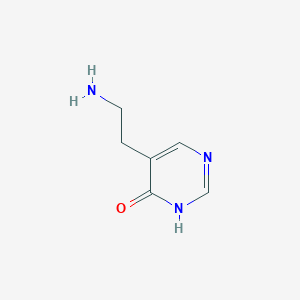
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
